N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide
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Overview
Description
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide is a synthetic organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The unique structure of this compound, featuring a pyrazolo[3,4-d]pyrimidine core linked to a cinnamamide moiety, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Mechanism of Action
Target of Action
Similar compounds with the pyrazolo[3,4-d]pyrimidine scaffold have been reported to targetCyclin-Dependent Kinases (CDKs) . CDKs are essential in cellular processes and play a significant role in the development and progression of many diseases, including cancer .
Mode of Action
Compounds with similar structures have been shown to inhibit cdks . CDK inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .
Biochemical Pathways
Cdk inhibitors generally affect cell cycle progression and can induce apoptosis .
Pharmacokinetics
It is noted that similar compounds have suitable pharmacokinetic properties, which help in structure requirement prediction for the observed antitumor activity .
Result of Action
Similar compounds have been shown to inhibit the growth of various cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide typically involves the following steps:
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Formation of the Pyrazolo[3,4-d]pyrimidine Core
- Starting with 3-chlorobenzaldehyde, the compound undergoes a condensation reaction with hydrazine hydrate to form 3-chlorophenylhydrazine.
- This intermediate is then reacted with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 3-chlorophenylpyrazole.
- The pyrazole derivative is further cyclized with formamide under acidic conditions to yield the pyrazolo[3,4-d]pyrimidine core.
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Attachment of the Cinnamamide Moiety
- The pyrazolo[3,4-d]pyrimidine core is then reacted with cinnamoyl chloride in the presence of a base like triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation
- The compound can undergo oxidation reactions, particularly at the cinnamamide moiety, leading to the formation of various oxidized derivatives.
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Reduction
- Reduction reactions can target the carbonyl groups in the pyrazolo[3,4-d]pyrimidine core, potentially converting them to alcohols.
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Substitution
- The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of various substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the cinnamamide moiety.
Reduction: Reduced forms of the pyrazolo[3,4-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Synthesis of Novel Derivatives: The compound serves as a precursor for the synthesis of various novel derivatives with potential biological activities.
Biology
Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes involved in disease pathways.
Medicine
Anti-inflammatory Agents: Due to its structural similarity to known anti-inflammatory compounds, it is investigated for its potential use in treating inflammatory diseases.
Anticancer Research: The compound’s ability to interfere with cell proliferation makes it a candidate for anticancer drug development.
Industry
Pharmaceuticals: Used in the development of new drugs with improved efficacy and reduced side effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide
- N-(1-(3-bromophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide
Uniqueness
N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cinnamamide is unique due to the specific positioning of the chlorophenyl group, which can influence its binding affinity and specificity towards biological targets. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Properties
IUPAC Name |
(E)-N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN5O2/c21-15-7-4-8-16(11-15)26-19-17(12-23-26)20(28)25(13-22-19)24-18(27)10-9-14-5-2-1-3-6-14/h1-13H,(H,24,27)/b10-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQTGIZOBKVZBCO-MDZDMXLPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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